molecular formula C24H18Cl4N4OS B2707952 3-{4-allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone CAS No. 477853-08-0

3-{4-allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone

Cat. No. B2707952
CAS RN: 477853-08-0
M. Wt: 552.3
InChI Key: QRVBMGUBLQHDHU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found on various chemical databases .

Scientific Research Applications

Antitumor Activity

Compounds with triazole and sulfanyl groups have been investigated for their antitumor activities. For instance, asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have shown in vitro antitumor activity against various cell lines, suggesting that compounds with similar structures could be researched for potential anticancer properties (Hu et al., 2008).

Antibacterial Activity

Derivatives of triazole and pyridinone have been explored for their antibacterial activities. The synthesis and evaluation of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits for their antibacterial properties against various bacterial strains provide an example of the potential use of these chemical frameworks in the development of new antibacterial agents (Hu et al., 2006).

Drug Delivery Systems

The structural features of triazole derivatives have been utilized in drug delivery systems. For example, the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages has been studied, demonstrating the potential of such compounds in the delivery of biologically relevant structures, including those with anticancer activity (Mattsson et al., 2010).

Antimicrobial and Surface Activity

Further, 1,2,4-triazole derivatives have shown both antimicrobial activity and surface activity, indicating their potential use in the formulation of surface-active agents with antibacterial properties (El-Sayed, 2006).

Molecular Docking and Biological Evaluation

Additionally, compounds containing oxadiazole linked to benzoxazole moieties have been synthesized and assessed for their antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies have further elucidated their mechanism of action, suggesting that similar compounds could be valuable in the design of new therapeutic agents (Fathima et al., 2021).

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl4N4OS/c1-2-9-32-22(29-30-24(32)34-14-16-6-8-18(26)12-21(16)28)19-4-3-10-31(23(19)33)13-15-5-7-17(25)11-20(15)27/h2-8,10-12H,1,9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVBMGUBLQHDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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